Methyl 5-chloro-2-cyclopropoxybenzoate

Description

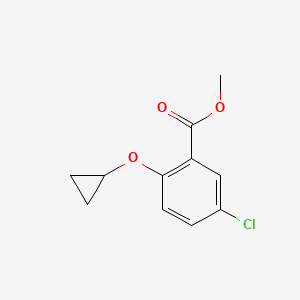

Methyl 5-chloro-2-cyclopropoxybenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the 5-position and a cyclopropoxy group at the 2-position. The cyclopropoxy moiety introduces significant steric and electronic effects due to the strained cyclopropane ring, which can influence reactivity, solubility, and stability compared to simpler alkoxy or hydroxy substituents. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing more complex molecules. However, detailed biological or industrial applications remain underreported in publicly available literature.

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 5-chloro-2-cyclopropyloxybenzoate |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)9-6-7(12)2-5-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |

InChI Key |

OTAPLWVVKBFLFP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OC2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Properties

- Cyclopropoxy vs. Hydroxy/Methoxy Groups: The cyclopropoxy group in the target compound reduces water solubility compared to hydroxy or methoxy analogs (e.g., methyl 5-chloro-2-hydroxybenzoate) due to its non-polar cyclopropane ring. However, it may enhance membrane permeability in biological systems.

Reactivity and Stability

- Ester Hydrolysis :

Cyclopropoxy-substituted esters are less prone to hydrolysis under acidic conditions compared to hydroxybenzoates, which can undergo rapid deprotonation and nucleophilic attack. - Thermal Stability : The strained cyclopropane ring may lower thermal stability relative to methoxy or acetamido derivatives, as observed in related cyclopropane-containing compounds.

Q & A

Q. What advanced analytical strategies resolve contradictions in degradation pathway data?

- Methodological Answer : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed benzoic acid or cyclopropane ring-opened species). Pair with computational modeling (DFT) to predict thermodynamically favored pathways. Cross-validate using stress testing (acid/base/oxidative conditions) and isotopic labeling (e.g., ¹⁸O-tracking in hydrolysis) .

Q. How can researchers assess the compound’s potential as a prodrug or metabolic intermediate?

- Methodological Answer : Conduct in vitro metabolic studies using liver microsomes (human/rat) to identify esterase-mediated hydrolysis. Compare pharmacokinetic profiles (Cmax, t½) with hydrolyzed metabolites. Use radiolabeled (¹⁴C) analogs to track biodistribution and covalent binding to target proteins .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT):

- In-line FT-IR monitors esterification progress in real-time.

- QbD (Quality by Design) : Optimize critical parameters (catalyst loading, solvent ratio) via DoE (Design of Experiments).

- Crystallization control : Use seeded cooling crystallization to ensure consistent particle size and polymorphic form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.